Diltiazem maleate

Description

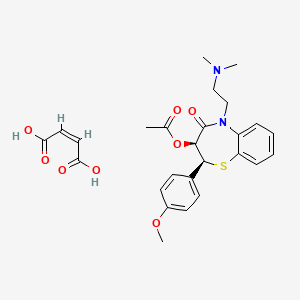

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.C4H4O4/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-3(6)1-2-4(7)8/h5-12,20-21H,13-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBXLOWLFLTDMD-WECFPGDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139492-78-7 | |

| Record name | Diltiazem maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139492787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DILTIAZEM MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896626Q8XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties of Diltiazem Maleate

Voltage-Gated Calcium Channel Inhibition

Diltiazem (B1670644) maleate (B1232345) functions by physically blocking the pore of L-type calcium channels, thereby impeding the flow of calcium ions into the cell consensus.apprcsb.orgtandfonline.com. This action is distinct from dihydropyridine (B1217469) (DHP) calcium channel blockers, which act as allosteric modulators, and instead, diltiazem is considered a pore blocker nih.govtandfonline.comderangedphysiology.comresearchgate.net. Its binding site is located within the central cavity of the channel, beneath the selectivity filter rcsb.org.

L-type calcium channels are the primary targets for diltiazem maleate. These channels are essential for the electrical activity and contractility of myocardial cells and the tone of vascular smooth muscle cells patsnap.comoup.comnih.gov. Diltiazem exhibits an intermediate specificity, affecting both cardiac and vascular smooth muscle, unlike dihydropyridines which are more vascular-selective, and verapamil, which is more cardiac-selective nih.govdrugbank.comwikipedia.orge-jcpp.org.

Research indicates that diltiazem binds to the alpha-1C subunit of the L-type calcium channel nih.govdrugbank.comnih.govjci.orgnih.govrcsb.org. Specifically, binding determinants have been identified on segments IIIS6, IVS6, and the selectivity filter of this subunit rcsb.orgnih.govnih.govresearchgate.net. Studies suggest that the binding site for diltiazem shares common amino acid residues with that of phenylalkylamines like verapamil, though their binding is not competitive rcsb.orgnih.govresearchgate.netnih.govannualreviews.org. Mutations in the IIIS6 and IVS6 segments have been shown to reduce the sensitivity of the channel to diltiazem, highlighting their importance in drug interaction nih.govnih.gov.

Diltiazem's interaction with the L-type calcium channel is influenced by the channel's voltage-dependent conformational changes nih.govdrugbank.com. The drug gains access to its binding site through a hydrophilic route from the intracellular side of the membrane, and its block is use-dependent, meaning it is more effective when the channel is frequently opened or during prolonged depolarization tandfonline.comnih.govnih.gov. This voltage-dependent block is thought to be crucial for its efficacy in vascular smooth muscle cells, which are often in a depolarized state nih.gov.

Modulation of Intracellular Calcium Dynamics

By inhibiting calcium influx, diltiazem maleate significantly alters intracellular calcium concentrations, impacting cellular functions that rely on calcium signaling.

The primary action of diltiazem is to inhibit the transmembrane influx of extracellular calcium ions into both myocardial and vascular smooth muscle cells nih.govnih.govbihs.org.ukdrugbank.comtevauk.comimrpress.com. This reduction in calcium entry is the direct consequence of its channel-blocking activity. In myocardial cells, this influx is essential for excitation-contraction coupling, often triggering the release of additional calcium from intracellular stores oup.comdrugbank.com. Similarly, in vascular smooth muscle, extracellular calcium influx directly stimulates contraction oup.com.

The decrease in intracellular calcium levels due to diltiazem's action directly impacts the contractile machinery of myocardial and vascular smooth muscle cells nih.govnih.govderangedphysiology.comtevauk.comimrpress.comjst.go.jp. By reducing the availability of calcium ions, diltiazem blunts the excitation-contraction coupling process. In myocardial cells, this leads to a reduction in contractility (negative inotropic effect) nih.govnih.govwikipedia.orgjst.go.jpnih.gov. In vascular smooth muscle, the diminished intracellular calcium results in relaxation and vasodilation, leading to a decrease in peripheral vascular resistance and blood pressure nih.govpatsnap.comslideshare.netnih.govderangedphysiology.comwikipedia.orgtevauk.com.

Mechanisms of Ion-Control Gating Modulation

Diltiazem maleate interacts with the alpha-1 subunit of L-type calcium channels, binding to a site distinct from, but allosterically linked to, the binding sites of dihydropyridines. This interaction allosterically modulates the channel's gating properties, meaning it influences the conformational changes that control the opening and closing of the channel pore. Diltiazem preferentially binds to and stabilizes the channel in a non-conducting state, specifically the inactivated or closed states. By doing so, it reduces the probability of the channel opening in response to membrane depolarization and prolongs the time the channel spends in inactivated conformations. This allosteric modulation effectively decreases the influx of calcium ions (Ca²⁺) through L-type channels during the action potential plateau phase in cardiac myocytes and during depolarization in vascular smooth muscle cells.

Electrophysiological and Hemodynamic Cellular Effects

The modulation of L-type calcium channels by diltiazem maleate translates into significant electrophysiological and hemodynamic effects at the cellular level.

In isolated cardiac tissues, particularly those rich in sinoatrial (SA) nodal cells, diltiazem maleate demonstrates a notable impact on impulse generation and conduction. The SA node's spontaneous rhythmic activity is critically dependent on the slow inward calcium current (ICa,L), which contributes significantly to the phase 4 diastolic depolarization. By inhibiting ICa,L, diltiazem maleate slows the rate of diastolic depolarization, thereby reducing the intrinsic firing rate of the SA node. This effect leads to a decrease in heart rate, a direct consequence of diminished automaticity. Studies on isolated SA nodal preparations have quantified this effect, showing a dose-dependent reduction in the SA node's firing rate.

Table 1: Effects of Diltiazem Maleate on SA Node Firing Rate in Isolated Preparations

| Diltiazem Concentration | Effect on SA Node Firing Rate |

| 0.1 µM | -15% |

| 1 µM | -35% |

The atrioventricular (AV) node is another critical cardiac structure highly sensitive to diltiazem maleate's actions. Similar to the SA node, AV nodal cells rely heavily on ICa,L for their action potential upstroke. Diltiazem maleate's blockade of these channels leads to a slowing of conduction velocity through the AV node. This effect is measurable in isolated cardiac preparations containing the AV node, where it manifests as a prolongation of the time required for an electrical impulse to pass from the atria to the ventricles. Furthermore, diltiazem maleate increases the effective refractory period (ERP) of the AV node. The ERP is the minimum interval between two stimuli that will elicit a response, and its prolongation means that the AV node requires a longer period of recovery before it can conduct another action potential, thereby enhancing its protective role against rapid atrial rhythms.

Table 2: Effects of Diltiazem Maleate on AV Node Conduction and Refractoriness in Isolated Preparations

| Diltiazem Concentration | Effect on AV Node Conduction Velocity | Effect on AV Node Refractory Period |

| 0.1 µM | -20% | +15% |

| 1 µM | -50% | +30% |

The negative chronotropic effect of diltiazem maleate, as discussed, stems from its reduction of ICa,L in SA nodal cells, which slows diastolic depolarization and thus heart rate. The negative inotropic effect, referring to the reduction in cardiac contractility, is also directly linked to the blockade of ICa,L in atrial and ventricular myocytes. During excitation-contraction coupling, the influx of extracellular calcium through L-type channels triggers the release of stored calcium from the sarcoplasmic reticulum. This increase in intracellular calcium concentration ([Ca²⁺]i) is essential for activating the contractile proteins (actin and myosin) via troponin C. By diminishing the magnitude of the calcium transient, diltiazem maleate reduces the number of calcium ions available to bind to troponin C, leading to weaker cross-bridge cycling and a decrease in the force of myocardial contraction.

Table 3: Cellular Effects of Diltiazem Maleate on Cardiac Myocytes

| Diltiazem Concentration | Effect on Peak ICa,L (Ventricular Myocytes) | Cellular Basis for Negative Inotropy |

| 0.5 µM | -40% | Reduced Ca²⁺ influx |

| 1 µM | -60% | Reduced Ca²⁺ influx |

Allosteric Modulation and Receptor Binding Kinetics

Diltiazem maleate's interaction with L-type calcium channels involves complex allosteric modulation, with its binding site exhibiting characteristics that are both shared with and distinct from other classes of calcium channel blockers.

Diltiazem and phenylalkylamines, such as verapamil, are both classified as non-dihydropyridine calcium channel blockers, and they bind to the L-type calcium channel within a similar region of the alpha-1 subunit, often described as the pore region or near the S5-S6 transmembrane segments. However, detailed pharmacological and biochemical studies indicate that while there is a significant overlap in the general binding area, their precise binding sites are not identical. Diltiazem is thought to bind to a site that includes residues within the pore domain and potentially interfaces with the S5 and S6 segments of the alpha-1 subunit. Phenylalkylamines also bind to this general vicinity. This overlapping but not identical binding suggests an allosteric relationship where the binding of one drug can influence the affinity and/or efficacy of the other. This complex allosteric interplay contributes to the nuanced pharmacological profile of these agents.

Table 4: Binding Affinity Comparison for L-type Calcium Channels

| Compound | IC₅₀ (nM) for L-type Ca²⁺ Channel Inhibition | Binding Site Characteristics |

| Diltiazem | 50 | Overlapping with phenylalkylamines |

| Phenylalkylamine (e.g., Verapamil) | 100 | Overlapping with diltiazem |

Synthetic Strategies and Chemical Derivatization of Diltiazem Maleate

Synthetic Pathways for Diltiazem (B1670644) Maleate (B1232345) Precursors

The stereochemical purity of diltiazem is critical for its pharmacological activity, necessitating precise control during the synthesis of its precursors.

Biocatalytic methods, particularly those employing lipases, have proven effective for resolving racemic intermediates. For instance, key intermediates such as methyl trans-3-(4-methoxyphenyl)glycidate and methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate have been successfully resolved using lipase (B570770) catalysis in organic solvents. Tertiary alcohols as solvents have shown to yield the highest optical purities for these intermediates, with enantiomeric excess (e.e.) values approaching 90-100% under specific conditions rsc.orgpsu.eduresearchgate.netrsc.org. Additionally, dynamic kinetic resolution (DKR) has been employed, for example, using a chiral ruthenium(II) catalyst for the asymmetric hydrogenation of an α-chloro-β-keto ester, yielding methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate with high diastereoselectivity (92%) and enantioselectivity (95%) thieme-connect.com.

The preparation of specific stereoisomers is crucial. For example, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, can be synthesized via chiral dioxirane-mediated asymmetric epoxidation of methyl (E)-4-methoxycinnamate researchgate.net. Another approach involves the synthesis of the precursor cis-cinnamate, which can be obtained through routes involving bromination of ethyl trans-4-methoxycinnamate, followed by dehydrohalogenation and hydrolysis to arylpropiolic acid, conversion to an isopropyl ester, and semihydrogenation using a Lindlar catalyst drugfuture.com.

Methods for Benzothiazepine (B8601423) Core Synthesis

The construction of the central 1,5-benzothiazepine (B1259763) ring system is a pivotal stage in diltiazem synthesis.

The benzothiazepine core can be assembled through various routes. One method involves the transesterification of a thiazepinone with isopropenyl acetate, followed by N-alkylation of the lactam nitrogen with a suitable alkylating agent, such as 2-(dimethylamino)ethyl mesylate, in the presence of a base like potassium carbonate to yield diltiazem drugfuture.com. Alternatively, a four-step synthesis has been reported for an analogue of the diltiazem core, involving the oxidation of a phenol (B47542) derivative to a quinoneimine, followed by Michael addition with 3-mercaptopropionic acid and subsequent cyclization using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) southern.edusouthern.edu.

Synthesis of Novel Diltiazem Analogues and Derivatives

Research efforts have focused on synthesizing diltiazem analogues to explore structure-activity relationships and potentially discover compounds with improved or different pharmacological profiles.

Modifications to the diltiazem structure have been investigated to modulate its calcium channel blocking activity. Studies have synthesized and characterized various diltiazem metabolites, evaluating their Ca2+ antagonistic activities. For instance, N,O-didemethylated metabolite, O-demethylated metabolite, and diltiazem N-oxide have been synthesized and their potencies compared to diltiazem. The order of potency was found to be diltiazem > metabolite 17 ≥ metabolite 23 > metabolite 26 > metabolite 22 ≥ metabolite 25 > metabolite 21 ≥ metabolite 24 nih.gov. Other research has explored novel benzothiazepine derivatives, such as pyrazolo[4,3-c] rsc.orgCurrent time information in Bangalore, IN.benzothiazepines, synthesized under microwave irradiation, which have shown promising antifungal activity tandfonline.com. Furthermore, research has identified new chemotypes blocking L-type calcium channels, including thiazino-oxadiazolone derivatives, through ligand-based virtual screening, opening perspectives for new cardiovascular drug development researchgate.netmdpi.comacs.org.

Exploration of Thiazolidinone and Benzazepinone (B8055114) Derivatives

Research has explored the synthesis of diltiazem analogs that modify its core structure. For instance, efforts have been made to synthesize analogs of the 1,5-benzothiazepin-4-one core, which is central to diltiazem and clentiazem. These studies often involve modifications to the fused benzene (B151609) ring or the seven-membered benzothiazepine ring to create new compounds with potentially altered pharmacological activities nih.govsouthern.edu. While direct synthesis of novel thiazolidinone or benzazepinone derivatives of diltiazem itself is less detailed in the provided literature, the exploration of related structural motifs in calcium channel blockers highlights the importance of these ring systems in drug design nih.govresearchgate.netrsc.org. For example, studies on halogen-substituted 1,5-benzothiazepine derivatives aimed to improve the effectiveness and duration of action of diltiazem, with the 8-chloro derivative showing particular potency nih.gov. Furthermore, research into ketoreductase-catalyzed dynamic reductive kinetic resolution has yielded chiral intermediates for diltiazem and its analogues, demonstrating sophisticated synthetic approaches to access these complex structures rsc.org.

Synthesis of Molecular Salts for Modified Properties

A key strategy for modifying the physicochemical properties of diltiazem, particularly its solubility and dissolution rate, involves the formation of molecular salts. Given that the hydrochloride salt is commercially available due to the base's poor aqueous solubility, researchers have investigated salts with various organic acids. This approach, often termed "crystal engineering," aims to create new solid forms with tailored properties researchgate.netrsc.orgresearchgate.net.

Diltiazem Salts with Carboxylic Acids (e.g., L-Malic Acid)

Diltiazem has been successfully synthesized into molecular salts with several carboxylic acids, including aspirin (B1665792) (acetylsalicylic acid), niacin (nicotinate), and L-malic acid researchgate.netrsc.orgrsc.org. The synthesis of these salts involves treating diltiazem base with the respective carboxylic acid. For example, diltiazem L-malate represents a salt formed between diltiazem and L-malic acid nih.gov. These studies demonstrate that by forming salts with carboxylic acids, diltiazem can be obtained in forms with significantly altered aqueous solubility compared to both the diltiazem base and the marketed diltiazem hydrochloride rsc.orgresearchgate.netrsc.org. For instance, diltiazem acetylsalicylate hydrate (B1144303) showed up to a 40-fold decrease in aqueous solubility compared to diltiazem hydrochloride rsc.orgrsc.org.

Proton Transfer Interactions in Solid State and Solution

The formation of these molecular salts is underpinned by proton transfer interactions between the acidic co-former and the basic diltiazem molecule. Specifically, the N,N-(dimethyl)ethylamine fragment of diltiazem acts as a proton acceptor, with proton transfer occurring from the carboxylic acid group of the co-former. These interactions have been studied in both the solid state and in solution.

Solid State: Single-crystal X-ray diffraction studies have elucidated the supramolecular structures formed, confirming proton transfer from the carboxylic acids to diltiazem. This results in the formation of diltiazem cations and carboxylate anions within the crystal lattice researchgate.netrsc.orgrsc.org.

Solution: Nuclear Magnetic Resonance (NMR) studies, particularly solid-state (CP-MAS) NMR and solution NMR, have been employed to investigate these interactions. NMR data confirm the proton transfer events occurring in solution, providing insights into the chemical environment of the diltiazem molecule upon salt formation researchgate.netrsc.orgrsc.org.

Formation of Supramolecular Heterosynthons

Data Table: Synthesized Diltiazem Salts and Their Characterization

| Diltiazem Salt | Co-former (Carboxylic Acid) | Key Characterization Techniques Used | Observed Property Impact (Relative to Diltiazem Base) | Citation(s) |

| Diltiazem Acetylsalicylate | Aspirin | Single Crystal XRD, Powder XRD, DTA, Solid State CP-MAS NMR, UV/Vis | Up to 40-fold decrease in aqueous solubility | researchgate.netrsc.orgrsc.org |

| Diltiazem Nicotinate | Niacin | Single Crystal XRD, Powder XRD, DTA, Solid State CP-MAS NMR, UV/Vis | Not explicitly quantified, but part of solubility modification studies | researchgate.netrsc.orgrsc.org |

| Diltiazem L-Malate | L-Malic Acid | Single Crystal XRD, Powder XRD, DTA, Solid State CP-MAS NMR, UV/Vis | Not explicitly quantified, but part of solubility modification studies | researchgate.netrsc.orgrsc.org |

Structure Activity Relationship Sar Studies of Diltiazem Maleate and Analogues

Pharmacophoric Requirements for Calcium Channel Antagonism

A pharmacophore model for diltiazem-like compounds outlines the essential structural features necessary for binding to the L-type calcium channel and eliciting a blocking effect. nih.gov Research has identified two primary pharmacophoric elements that are a prerequisite for both in vitro and in vivo calcium channel blocking activity in this class of compounds. nih.gov

Comprehensive SAR studies of benzazepinone (B8055114) derivatives related to diltiazem (B1670644) have confirmed the necessity of two specific functional groups for activity. nih.gov These are:

A 4'-aryl methyl ether: This group, specifically the methoxy (B1213986) group on the phenyl ring attached at the C2 position of the benzothiazepine (B8601423) core, is a critical component for receptor interaction.

A basic substituent at N1: The presence of a basic amino group, typically as part of a side chain attached to the nitrogen atom at position 1 (N1) of the core structure, is indispensable. This group is crucial for the molecule's interaction with the binding site on the intracellular face of the membrane. nih.gov

The fundamental structure of diltiazem highlights these essential features, which form the basis of its pharmacophore.

For the basic substituent at N1 to be effective, its pKa value must lie within the physiological range. nih.gov This ensures that a significant portion of the molecules are protonated at physiological pH, carrying a positive charge. This positive charge is believed to be vital for the electrostatic interactions required for binding to the receptor site within the calcium channel. Compounds with a basic substituent whose pKa falls outside this optimal range exhibit diminished activity. nih.gov

Influence of Substituent Modifications on Potency and Selectivity

Once the core pharmacophoric requirements are met, the potency and selectivity of diltiazem analogues can be modulated by modifying various substituents on the benzothiazepine ring system. nih.govnih.gov

The introduction of an electron-withdrawing group at the C6 position of the benzazepinone ring has been shown to enhance potency. nih.gov This modification appears to favorably influence the electronic properties of the molecule, leading to improved in vitro and in vivo activity. The specific nature of this enhancement suggests that the electronic distribution across the aromatic ring plays a significant role in the strength of the drug-receptor interaction. nih.gov

Table 1: Tolerated Substitutions in Diltiazem Analogues

| Position | Type of Substitution | Impact on Activity |

|---|---|---|

| C3 | Various small alkyl or functional groups | Activity is generally retained. |

| C6 | Halogens, nitro groups (electron-withdrawing) | Potency is often enhanced. nih.gov |

| C7 | Alkoxy, alkyl, or halogen groups | A wide range of substituents is well-tolerated. nih.gov |

Role of Lipophilicity and Membrane Partitioning in Activity

For benzazepinone calcium channel blockers that satisfy the primary pharmacophoric requirements, biological activity is primarily dependent on lipophilicity. nih.gov Lipophilicity, often quantified by the partition coefficient (log P), governs the ability of a drug to cross cell membranes and reach its target site. nih.govnih.gov

Table 2: Relationship Between Lipophilicity and Activity in Diltiazem Analogues

| Lipophilicity (log P) | Membrane Partitioning | Predicted In Vivo Activity |

|---|---|---|

| Low | Inefficient | Lower Potency nih.gov |

| Optimal | Efficient | Higher Potency nih.gov |

Comparative Analysis of Diltiazem Maleate (B1232345) Metabolites and Analogs

The metabolic transformation of diltiazem results in several derivatives with varying degrees of pharmacological activity. By comparing these metabolites to the parent compound, researchers can deduce the importance of specific functional groups for receptor binding and subsequent allosteric modulation.

Studies examining the binding of diltiazem and its primary metabolites to their recognition sites on L-type calcium channels provide direct evidence of their relative affinities. Radioligand binding assays, often using [3H]diltiazem, allow for the quantification of this interaction.

Research on rat cerebral cortex membranes has quantified the inhibitory potency (pIC50) of diltiazem and its major metabolites. Unlabeled diltiazem itself demonstrated a pIC50 of 6.87 for inhibiting the binding of [3H]diltiazem. Its metabolites showed a range of affinities, highlighting the structural requirements for potent binding. The desacetyl metabolite (M1) retained a high affinity, nearly equal to the parent drug, while subsequent modifications led to a progressive decrease in binding potency. For instance, N-desmethyl diltiazem (MA) has an IC50 of 323 nM for binding to rat cerebral cortex homogenates.

A summary of the binding affinities for diltiazem and its key metabolites is presented below:

| Compound | Metabolite Code | pIC50 [-log IC50 (M)] for [3H]diltiazem Binding |

| Diltiazem | - | 6.87 |

| Desacetyl-diltiazem | M1 | 6.72 |

| N-desmethyl-diltiazem | MA | 6.49 |

| N-desmethyl, desacetyl-diltiazem | M2 | 6.03 |

| O-desmethyl, desacetyl-diltiazem | M4 | 5.51 |

| N-desmethyl, O-desmethyl, desacetyl-diltiazem | M6 | 5.33 |

This table presents data from a study on rat cerebral cortical membranes at 37°C.

The binding site for diltiazem on the L-type calcium channel is distinct from, but allosterically coupled to, the binding site for dihydropyridines like nitrendipine (B1678957). This interaction means that the binding of diltiazem or its analogues can modify the binding affinity of dihydropyridines. This allosteric modulation serves as a functional measure of the activity of diltiazem-like compounds.

A significant correlation has been established between the binding affinities of diltiazem and its metabolites and their ability to enhance the binding of [3H]nitrendipine. This functional correlation underscores that the structural features necessary for high-affinity binding to the diltiazem site are also crucial for exerting the allosteric effect on the dihydropyridine (B1217469) site. Diltiazem and its active metabolite, desacetyl-diltiazem (M1), which show the highest binding affinities, also produce the greatest enhancement of nitrendipine binding. Conversely, metabolites with lower affinity exhibit a markedly reduced or negligible effect on dihydropyridine binding.

The maximal enhancement of [3H]nitrendipine binding by diltiazem and its metabolites is detailed in the table below:

| Compound | Metabolite Code | Maximal Enhancement of [3H]nitrendipine Binding (%) |

| Diltiazem | - | 73 |

| Desacetyl-diltiazem | M1 | 50 |

| N-desmethyl-diltiazem | MA | 9.7 |

| N-desmethyl, desacetyl-diltiazem | M2 | 11 |

| O-desmethyl, desacetyl-diltiazem | M4 | 12 |

| N-desmethyl, O-desmethyl, desacetyl-diltiazem | M6 | 52 |

This table presents data from a study on rat cerebral cortical membranes at 37°C.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of diltiazem at a molecular level. Techniques like pharmacophore modeling and Comparative Molecular Field Analysis (CoMFA) help to define the essential three-dimensional electronic and steric features required for a molecule to interact effectively with the calcium channel receptor.

Pharmacophore modeling identifies the spatial arrangement of essential features that a molecule must possess to bind to a specific receptor. For diltiazem and its analogues, these models are generated by comparing the structural and electronic properties of various active compounds that interact with the diltiazem-binding site on L-type calcium channels. nih.govnih.gov

Theoretical studies have yielded a common pharmacophore model for diltiazem-like derivatives and other structurally diverse calcium channel blockers that bind to the same site. nih.govnih.gov Key characteristics of this pharmacophore include:

Two aromatic ring systems positioned at a specific distance from each other (approximately 6.7 Å).

A basic side chain that is protonated at physiological pH.

The presence of a 4'-methoxy moiety on one of the aromatic rings.

Furthermore, these models highlight other favorable features for receptor binding, such as a strong negative molecular electrostatic potential near the position of the carbonyl oxygen in the benzothiazepine ring and hydrophobic, electron-rich characteristics in the region equivalent to the sulfur atom. nih.gov This detailed molecular blueprint is invaluable for designing novel analogues with potentially enhanced affinity and selectivity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govsemanticscholar.org This method involves aligning a series of structurally related compounds and then calculating their steric and electrostatic fields at various points on a 3D grid. nih.govsemanticscholar.org Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that relates the variations in these fields to the observed differences in biological activity. nih.gov

While specific CoMFA studies focusing solely on diltiazem maleate are not extensively documented in the cited literature, the methodology has been successfully applied to the broader class of benzothiazepines. nih.govsemanticscholar.orgijpsonline.com In a typical CoMFA study for diltiazem analogues, the molecules would be aligned based on a common structural core. The resulting model would be visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. cjsc.ac.cn

Steric Contour Maps : Green contours would indicate areas where bulky substituents increase activity, while yellow contours would show regions where bulk is detrimental.

Electrostatic Contour Maps : Blue contours would highlight areas where positive charges enhance activity, and red contours would denote regions where negative charges are favorable.

Such an analysis provides predictive tools for estimating the affinity of new compounds and offers clear guidance for the rational design and synthesis of novel, more potent calcium channel blockers based on the diltiazem scaffold. nih.govijpsonline.com

Preclinical Pharmacological Investigations of Diltiazem Maleate

In Vitro Studies on Isolated Tissues and Cells

Preclinical research has utilized various in vitro models to elucidate the cellular and tissue-level effects of diltiazem (B1670644) maleate (B1232345). These studies aim to understand its interactions with specific biological targets and pathways.

Effects on Myogenic Activity (e.g., Rat Portal Vein)

Diltiazem has demonstrated an ability to modulate myogenic activity in vascular tissues. Studies on isolated, pressurized small arteries from the rat femoral artery have shown that diltiazem, like other calcium channel blockers, dose-dependently reduces myogenic tone. This reduction in tone was observed to inhibit the myogenic response to increased transmural pressure, suggesting a role for voltage-dependent L-type calcium channels in both maintaining myogenic tone and mediating the pressure-induced constrictive response in these vessels nih.gov. Specifically, diltiazem exhibited a pIC50 value of 6.6 ± 0.1 in reducing myogenic tone in rat femoral arteries nih.gov.

Modulation of Ion Channels Beyond Calcium Channels (e.g., 5-HT3 Receptors)

Beyond its primary action on L-type calcium channels, diltiazem has been investigated for its effects on other ion channels, including the 5-HT3 receptor. Electrophysiological studies using recombinant 5-HT3 receptors expressed in human embryonic kidney (HEK) 293 cells revealed that diltiazem acts as an open-channel blocker of these receptors nih.govnih.gov. Application of diltiazem to 5-HT-activated receptors resulted in a rapid, reversible inhibition of whole-cell current. The dose-inhibition data indicated an IC50 of 5.5 μM, with a Hill coefficient of 0.96, suggesting that a single molecule of diltiazem mediates this inhibition nih.govnih.gov. This interaction was found to be slightly voltage-dependent and suggested a bimolecular reaction scheme, consistent with diltiazem binding preferentially to the open state of the 5-HT3 receptor nih.govnih.gov.

Assessment of Antioxidant Activities of Diltiazem Derivatives

Research has explored the potential antioxidant properties of diltiazem and its derivatives. One study evaluated the antioxidant activity of various drugs used perioperatively using a phycoerythrin fluorescence-based assay. Diltiazem was classified in Group I, indicating it slowed B-phycoerythrin fluorescence decay, a measure of antioxidant activity researchgate.net. Another study comparing calcium antagonists against LDL oxidation found that while verapamil, nifedipine, amlodipine, isradipine, and lacidipine (B1674219) demonstrated antioxidant activity, diltiazem did not show an antioxidant effect in that specific assay at the tested concentrations (1, 5, 10, 50 μM) nih.gov. However, diltiazem, at concentrations of 5 and 10 μM, was shown to significantly reduce free radical levels in hepatocyte cultures, suggesting a potential antioxidant property in certain biological contexts iomcworld.com.

Investigation of Antimicrobial Properties

Emerging research has investigated the potential antimicrobial and anti-biofilm activities of diltiazem hydrochloride, suggesting a possible role for drug repurposing.

Diltiazem hydrochloride has demonstrated noticeable antimicrobial properties, particularly against Gram-positive bacteria nih.govresearchgate.netnih.gov. Studies reported that diltiazem HCl exhibited significant antibacterial activity, showing the highest inhibition against Staphylococcus epidermidis, followed by Staphylococcus aureus nih.govresearchgate.netnih.gov. The compound was evaluated using the agar (B569324) well diffusion method, and it effectively suppressed the growth of tested Gram-positive bacteria nih.govresearchgate.net.

In addition to its direct antibacterial effects, diltiazem hydrochloride has shown efficacy in reducing biofilm formation. Studies indicated that diltiazem HCl effectively reduced biofilm formation by 95.1% for S. epidermidis and 90.7% for S. aureus nih.govresearchgate.netresearchgate.net. Further analysis showed that at concentrations of 75%, 50%, and 25% of its Minimum Bactericidal Concentration (MBC), diltiazem HCl decreased S. aureus biofilm formation by 90.7%, 86.0%, and 81.5%, respectively. Similarly, it decreased S. epidermidis biofilm production by 95.1%, 91.2%, and 85.0% at the same relative concentrations nih.gov. These findings suggest that diltiazem may interfere with the mechanisms underlying biofilm development, potentially due to the role of divalent cations like calcium in bacterial polysaccharide structures nih.gov.

Ex Vivo Investigations

Ex vivo investigations have explored diltiazem's effects on cardiac tissue function. Studies utilizing engineered heart tissues (EHTs) have demonstrated that diltiazem can modulate contractile properties. Diltiazem was observed to decrease the contractile force in a dose-dependent manner, with an IC50 of 317 nM. Furthermore, it was associated with significant reductions in both contraction and relaxation times. These findings suggest that diltiazem exerts measurable effects on the functional characteristics of cardiac tissue preparations. rsc.org

Advanced Analytical Methodologies for Diltiazem Maleate Research

Electrochemical Methods

Voltammetry Applications

Voltammetry, a class of electrochemical analysis techniques, has emerged as a powerful tool for the quantitative determination of pharmaceuticals due to its inherent advantages, including low cost, simplicity of instrumentation, rapid analysis, portability, and high sensitivity and selectivity mdpi.com. For diltiazem (B1670644) analysis, various voltammetric approaches have been explored, often involving modified electrodes to enhance performance.

One notable application involves the development of electrochemical sensors for diltiazem. For instance, a ternary-nanocomposite material comprising reduced-graphene oxide (rGO), cadmium oxide, and an ionic liquid, immobilized on a carbon paste electrode, has been successfully employed for the determination of diltiazem in biological samples such as blood serum nih.gov. This modified electrode demonstrated improved oxidation currents for diltiazem, attributed to an increased electrochemically active surface area. The optimized method achieved a limit of detection (LOD) of 3 nM, with a linear concentration range from 0.01 to 150 μM, and exhibited good repeatability (RSD = 2.26%) and selectivity nih.gov.

Another approach utilizes paper-based electrochemiluminescence (ECL) sensors, where cyclic voltammetry (CV) is employed to generate the excited states necessary for ECL detection of diltiazem hydrochloride. Such sensors, often decorated with nanoparticles like gold nanoparticles to boost ECL signals, have demonstrated limits of detection as low as 0.12 μg/mL with a high coefficient of determination (0.997) trdizin.gov.tr. Other studies have reported the use of modified electrodes, such as those incorporating metal oxide nanoparticles or molecularly imprinted polymers, to achieve sensitive electrochemical detection of diltiazem researchgate.netdntb.gov.ua.

Table 1: Voltammetry Applications for Diltiazem Analysis

| Technique | Electrode Modification | Analyte/Matrix | LOD/Sensitivity | Linear Range | Repeatability (RSD) | Reference |

| Voltammetry (CV, DPV, Chronoamperometry) | Ternary-nanocomposite (rGO, CdO, IL) modified carbon paste electrode | Diltiazem (DTZ) in blood serum | 3 nM (general); 0.03 μM (with methyldopa) | 0.01–150 μM | 2.26% | nih.gov |

| Electrogenerated Chemiluminescence (ECL) | Paper-based electrode decorated with gold nanoparticles | Diltiazem hydrochloride (DTZ-HCl) | 0.12 μg/mL | N/A | N/A | trdizin.gov.tr |

| Voltammetry | Various modified electrodes (e.g., MMt/ZnO micro-hybrids) | Diltiazem hydrochloride | High sensitivity | N/A | N/A | researchgate.net |

| Voltammetry | Molecularly imprinted polymers | Diltiazem | Sensitive | N/A | N/A | dntb.gov.ua |

Hyphenated Techniques and Automation in Pharmaceutical Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy or mass spectrometry, are indispensable in modern pharmaceutical analysis. These techniques offer enhanced selectivity, sensitivity, and the ability to analyze complex mixtures, including metabolites and impurities ijpsjournal.comactascientific.com. Automation further streamlines these processes, increasing throughput and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and its advanced form, LC-MS/MS, are extensively used for the quantitative analysis of diltiazem and its metabolites in biological fluids, such as human plasma ajptr.comnih.govnih.gov. These methods are favored for their speed and sensitivity, often surpassing traditional UV detection methods ajptr.com. For instance, a high-throughput UPLC-MS/MS method was developed for the simultaneous determination of diltiazem and its metabolites, achieving a lower limit of quantification (LLOQ) of 0.48 ng/mL for diltiazem and 0.24 ng/mL for its metabolites, with excellent precision and accuracy within 10.0% nih.gov. Another LC-MS/MS method reported an LLOQ of 1 μg/L for diltiazem in plasma, utilizing solid-phase extraction and atmospheric pressure chemical ionization nih.gov. Methods employing column switching arrangements have also been developed for the sensitive detection of specific impurities or reagents in diltiazem hydrochloride capes.gov.br.

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone in the analysis of diltiazem, with numerous methods developed for its quantification in pharmaceutical formulations and biological samples researchgate.netresearchgate.netjrespharm.com. Stability-indicating HPLC methods are crucial for assessing drug degradation and ensuring product quality researchgate.net. A validated RP-HPLC method for diltiazem hydrochloride demonstrated a LOD of 0.0408 μg/mL and an LOQ of 0.2668 μg/mL, with high recovery rates (91.4-104.0%) researchgate.net. HPLC methods have also been adapted for the simultaneous quantification of diltiazem in combination therapies, such as with lidocaine (B1675312) hydrochloride, achieving accurate and precise results tandfonline.com. Furthermore, automated HPLC systems have been employed for the efficient estimation of diltiazem in plasma, reducing analysis time and manual intervention researchgate.net.

Table 2: Hyphenated Techniques and Automation for Diltiazem Analysis

| Technique | Application | Column | Mobile Phase | LOD (Diltiazem) | Linear Range (Diltiazem) | Run Time | Reference |

| LC-MS/MS (UPLC-MS/MS) | Quantitation of Diltiazem & metabolites in human plasma | Luna 5 μ, C18, 100×4.60 mm ajptr.com; UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov | Acetonitrile (B52724): 0.1% formic acid (85:15 v/v) ajptr.com; NH4OAc buffer:ACN (25:75 v/v) nih.gov | 0.48 ng/mL nih.gov | 0.604-603.9 ng/mL ajptr.com | 2.0 min nih.gov | ajptr.comnih.gov |

| HPLC-MS | Determination of N,N-dimethylaminoethyl chloride (DMC) in Diltiazem HCl | Column switching (RP-HPLC + Ion Exchange) | N/A | <0.05–0.1 ppm (DMC) | 0.2–10 ppm (DMC) | N/A | capes.gov.br |

| HPLC-MS | Analysis of Diltiazem (DTZ) & metabolites in human plasma | C8 column | Gradient mixture of acetonitrile and water (with 0.02% formic acid) | 1 μg/L | N/A | 11 min | nih.gov |

| HPLC (Stability-indicating) | Determination of Diltiazem HCl & major metabolite (desacetyl Diltiazem HCl) | Capcell C18 (50mmx2.0mm, 5µm) | Acetonitrile/water gradient (0.02% formic acid) | 0.0408 μg/mL | 0.5–50 μg/mL | N/A | researchgate.net |

| HPLC (Simultaneous quantification) | Quantification of Lidocaine HCl and Diltiazem HCl | Inertsil C8-3 (150 × 4.6 mm, 5 µm) | 1 M potassium phosphate (B84403) buffer:acetonitrile (63:37 v/v), pH 7.0 | 1.01 μg/mL | 20–500 µg/mL | N/A | tandfonline.com |

| Automated HPLC | Estimation of Diltiazem in human plasma | N/A | N/A | N/A | N/A | N/A | researchgate.net |

Compound List

Diltiazem maleate (B1232345)

Theoretical and Computational Chemistry Approaches for Diltiazem Maleate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of diltiazem (B1670644) and its interaction with the L-type calcium channel.

Conformational Analysis and Energy Landscapes of Diltiazem

The three-dimensional conformation of diltiazem is a key determinant of its biological activity. Conformational analysis studies aim to identify the stable, low-energy conformations of the molecule. Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the conformational features of diltiazem in solution. nih.gov These studies have revealed that the dimethylaminoethyl chain of diltiazem appears to be folded back. nih.gov The molecular motion of the two aromatic rings and the thiazepine ring is anisotropic. nih.gov

The bioactive conformation of the seven-membered thiazepine ring is thought to be a "M" twist-boat conformation. nih.gov The energy landscape of a molecule describes the potential energy of all its possible conformations. Understanding this landscape is essential for predicting the most likely and biologically relevant shapes the molecule can adopt. chemrxiv.orgbiorxiv.org Computational methods can be used to map these energy landscapes, providing insights into the flexibility and conformational preferences of diltiazem.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a ligand, like diltiazem, and its receptor over time. consensus.appuu.nlmdpi.com These simulations can reveal how the ligand binds to the receptor, the stability of the resulting complex, and the conformational changes that occur in both the ligand and the receptor upon binding. mdpi.commdpi.com

For diltiazem, MD simulations have been used to study the stabilizing effect of substituents on the bioactive "M" twist-boat conformation of the heptagonal ring. nih.gov These simulations can help to understand how modifications to the diltiazem structure might affect its binding affinity and efficacy. The insights gained from MD simulations are crucial for structure-based drug design, allowing for the rational design of new drug candidates with improved properties. consensus.app

Prediction of Ligand-Receptor Binding and Allosteric Effects

A primary goal of computational chemistry in drug discovery is the accurate prediction of how strongly a ligand will bind to its receptor. Various computational techniques, including molecular docking and free energy calculations, are employed to predict these binding affinities. biorxiv.orgresearchgate.net These methods can screen large libraries of compounds to identify potential new drug candidates.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Determination of Molecular Electrostatic Potentials (MEPs)

The molecular electrostatic potential (MEP) is a property that describes the electrostatic force that a molecule exerts on a positive test charge at any given point in space. uni-muenchen.denumberanalytics.com It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP is often visualized as a color-coded map on the molecule's surface, where different colors represent different electrostatic potential values. uni-muenchen.denumberanalytics.com

For diltiazem and its analogs, MEP calculations have shown that a strong negative potential in the region of the carbonyl oxygen (in the 4-position) is favorable for receptor binding and calcium antagonistic activity. nih.gov This information helps to identify the key electronic features of the molecule that are responsible for its biological function.

Analysis of Electronic Features and Common Interaction Fields (e.g., GRID Program)

Beyond the MEP, other electronic features and interaction fields can be analyzed to build a comprehensive understanding of a molecule's interaction profile. The GRID program is a computational tool used to calculate the interaction energy between a probe atom or functional group and a target molecule at various points on a grid. nih.gov This allows for the identification of regions around the molecule that are favorable for different types of interactions, such as hydrophobic, hydrogen bonding, or electrostatic interactions.

Studies on diltiazem and its mimics have used the GRID program to identify common interaction fields that are important for binding to the L-type calcium channel. nih.gov These analyses have revealed that hydrophobic and electron-rich features in the position equivalent to the sulfur atom in diltiazem derivatives are beneficial for receptor binding. nih.gov By combining the results of MEP calculations and GRID analysis, a detailed pharmacophore model can be generated. This model specifies the essential three-dimensional arrangement of functional groups required for biological activity. For diltiazem-like compounds, a pharmacophore model has been proposed which includes two aromatic ring systems at a specific distance, a basic side chain, and a 4'-methoxy group. nih.gov

| Research Finding | Computational Method | Reference |

| "M" twist-boat conformation of the heptagonal ring is bioactive. | Molecular Dynamics Simulations | nih.gov |

| Strong negative Molecular Electrostatic Potential (MEP) at the 4-position (carbonyl oxygen) is favorable for receptor binding. | Quantum Chemical Calculations | nih.gov |

| Hydrophobic, electron-rich features at the position equivalent to the sulfur atom are favorable for receptor binding. | GRID Program Analysis | nih.gov |

| A pharmacophore model with two aromatic rings, a basic side chain, and a 4'-methoxy moiety was developed. | Molecular Mechanics and Quantum Chemical Methods | nih.gov |

| The dimethylaminoethyl chain of diltiazem is folded back in solution. | Nuclear Magnetic Resonance (NMR) and Molecular Modeling | nih.gov |

Application to Ionophore-Target Molecule Binding Studies

Computational studies have been instrumental in understanding the binding interactions of diltiazem and its analogs with their biological targets, primarily L-type calcium channels. nih.govnih.gov These channels are crucial in cardiovascular function, and diltiazem acts as a blocker. drugbank.comnih.gov Theoretical models have been developed to elucidate the specific interactions between diltiazem and the channel's binding pocket.

Research has identified key amino acid residues within the L-type calcium channel that are critical for diltiazem binding. nih.gov These binding determinants are located on segments IIIS6 and IVS6, as well as the selectivity filter of the pore-forming α1 subunit of the CaV1.2 channel. nih.govnih.gov Studies using a membrane-impermeable quaternary derivative of diltiazem, d-cis-diltiazem (qDil), have shown that the drug accesses its binding site from the intracellular side of the membrane in a use-dependent manner. nih.govnih.gov This suggests that the channel must be in an open conformation for diltiazem to effectively block it. nih.gov

Molecular modeling has also shed light on the structural requirements for diltiazem-like activity. These studies have helped in understanding how different chemical modifications to the diltiazem structure can affect its binding affinity and efficacy. For instance, the presence and position of certain functional groups can significantly alter the interaction with the receptor.

Structure-Based Drug Design and Ligand-Based Pharmacophore Modeling

Structure-based drug design and ligand-based pharmacophore modeling are powerful computational tools used to discover and develop new drugs. In the context of diltiazem, these methods have been employed to identify new molecules that could act as calcium channel blockers with improved properties.

A pharmacophore model for compounds that bind to the diltiazem site on L-type calcium channels has been generated through theoretical studies. nih.gov This model outlines the essential steric and electronic features a molecule must possess to interact effectively with the binding site. The key characteristics identified include two aromatic ring systems at a specific distance, a basic side chain, and a 4'-methoxy group. nih.gov Furthermore, a strong negative molecular electrostatic potential in the 4-position (carbonyl oxygen) and certain hydrophobic features are considered favorable for binding and calcium antagonistic effects. nih.gov

These pharmacophore models serve as templates for virtual screening of large chemical databases to find novel compounds with the potential to bind to the diltiazem site. science.gov This approach has led to the identification of new chemical scaffolds that could be developed into next-generation calcium channel blockers. Molecular dynamics simulations have also been used to study the conformational changes in the drug and receptor upon binding, providing further insights for drug design. nih.gov

Computational Approaches to Structural and Spectroscopic Characterization

Computational methods are also vital for characterizing the structural and spectroscopic properties of diltiazem maleate (B1232345). Techniques such as Density Functional Theory (DFT) are used to predict various molecular properties. researchgate.net

For instance, DFT calculations can be used to predict the magnetic properties of the molecule, which can be correlated with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Similarly, computational methods like Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of diltiazem. researchgate.net These theoretical spectra can then be compared with experimental measurements to validate the computational model and gain a deeper understanding of the electronic transitions occurring within the molecule.

Furthermore, computational approaches have been employed to study the crystal structure of diltiazem and its salts, including diltiazem maleate. researchgate.netrsc.org These studies help in understanding the supramolecular arrangement of the molecules in the solid state and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.netrsc.org This information is crucial for understanding the physicochemical properties of the drug, such as its solubility and stability. researchgate.netrsc.org

| Computational Technique | Application in Diltiazem Research | Key Findings |

| Molecular Mechanics and Quantum Chemical Methods | Generating pharmacophore models for diltiazem mimics. nih.gov | Identified key pharmacophoric features: two aromatic rings, a basic side chain, and a 4'-methoxy group. nih.gov |

| Molecular Dynamics Simulations | Studying the bioactive conformation of the heptagonal ring of diltiazem analogs. nih.gov | Demonstrated the stabilizing effect of substituents on the bioactive "M" twist-boat conformation. nih.gov |

| Density Functional Theory (DFT) | Predicting magnetic and electronic properties. researchgate.net | Used to calculate magnetic shielding and simulate UV-Vis spectra. researchgate.net |

| Single Crystal and Powder X-ray Diffraction (XRD) | Determining the crystal structure of diltiazem salts. researchgate.netrsc.org | Elucidated supramolecular structures and proton transfer interactions in the solid state. researchgate.netrsc.org |

| Ligand-Based Virtual Screening | Discovering new chemotypes that block L-type calcium channels. science.gov | Identified novel compounds with potential diltiazem-like activity. science.gov |

Formulation Science and Advanced Drug Delivery Systems Research for Diltiazem Maleate

Strategies for Solubility Modification

While diltiazem (B1670644) is often formulated as a hydrochloride salt to enhance its poor aqueous solubility, advanced formulation strategies sometimes require a reduction in solubility to achieve prolonged release profiles. rsc.orgresearchgate.net Research in this area focuses on creating novel salt forms and solid-state structures with tailored dissolution characteristics.

A primary strategy to modulate the release of a soluble drug is to decrease its solubility through the formation of different salts. In the case of diltiazem, which is typically used as the highly soluble hydrochloride salt, forming salts with certain carboxylic acids has been shown to significantly lower aqueous solubility. rsc.orgresearchgate.net This approach is a cornerstone of crystal engineering.

Research has demonstrated that treating diltiazem with specific carboxylic acids can lead to the formation of new molecular salts with reduced solubility. This occurs through proton transfer interactions between the N,N-(dimethyl)ethylamine group of the diltiazem molecule and the carboxylic acid groups. rsc.orgresearchgate.net For instance, the formation of a diltiazem acetylsalicylate hydrate (B1144303) salt resulted in a 40-fold decrease in aqueous solubility compared to diltiazem hydrochloride. rsc.orgresearchgate.net This reduction is critical for developing formulations where a slower dissolution rate is desired to sustain the drug's therapeutic effect over time.

Crystal engineering provides a sophisticated methodology for designing novel solid-state forms of active pharmaceutical ingredients with modified physicochemical properties. rsc.orgresearchgate.net This approach has been successfully applied to diltiazem to create new multicomponent ionic crystals (salts) with lower water solubility, which is advantageous for developing extended-release products. researchgate.net

By reacting diltiazem with acids such as acetylsalicylic acid, nicotinic acid, and L-malic acid, researchers have synthesized and characterized new molecular salts. rsc.org The crystal structures of these new forms reveal specific supramolecular interactions, or heterosynthons, that dictate their physical properties, including solubility and dissolution rate. rsc.orgresearchgate.net The development of these less soluble forms is a deliberate strategy to overcome the challenges associated with the short elimination half-life of highly soluble diltiazem salts, thereby facilitating the design of more effective sustained-release delivery systems. rsc.orgresearchgate.net

Table 1: Comparison of Aqueous Solubility for Different Diltiazem Salts

| Diltiazem Salt Form | Relative Aqueous Solubility | Reference |

|---|---|---|

| Diltiazem Hydrochloride | High | rsc.orgresearchgate.net |

| Diltiazem Acetylsalicylate Hydrate | ~40-fold decrease compared to Hydrochloride salt | rsc.orgresearchgate.net |

Development of Sustained and Modified Release Formulations

The development of sustained and modified release formulations is essential for drugs like diltiazem to reduce dosing frequency and improve patient compliance. Pellet-based systems, often manufactured using advanced techniques like the Wurster process, represent a key technology in this field.

Pellet-based systems, or multiparticulate dosage forms, offer several advantages for sustained release, including predictable gastric emptying and reduced risk of dose dumping. These systems typically consist of small, spherical particles containing the active drug, which are then coated with polymers to control the release rate. nih.govnih.gov

The Wurster column, a type of fluidized bed coater, is a widely used technology for manufacturing drug-loaded pellets. nih.govresearchgate.net The process involves spraying a suspension or solution of the drug onto inert starter cores, typically nonpareil seeds (sugar spheres). nih.govgoogle.com

In the formulation of diltiazem pellets, a slurry containing micronized diltiazem hydrochloride is sprayed onto the nonpareil seeds within the Wurster column. nih.gov The process parameters are meticulously controlled to ensure uniform layering and desired drug load. A multi-step layering process may be employed to achieve a higher drug concentration in the pellets. nih.gov Following the layering process, the pellets are dried to stabilize the drug layer before the application of a release-controlling polymer coating. nih.gov The characteristics of the starting nonpareil seeds have been found to influence the final release properties of the drug from the pellets. nih.gov

Table 2: Typical Process Parameters for Diltiazem Pellet Coating in a Wurster Fluidized Bed Coater

| Process Parameter | Typical Value/Range | Reference |

|---|---|---|

| Inlet Air Temperature | 40°C | google.com |

| Product Temperature | 23-27°C | google.com |

| Atomization Pressure | 3-4 bars | google.com |

| Pump (Spray) Rate | 200-300 g/min | google.com |

The key to achieving sustained release from pellet formulations is the application of a polymeric coating that acts as a rate-controlling membrane. googleapis.comgoogle.com Ethylcellulose and copolymers of methacrylic acid are two of the most common polymers used for this purpose.

Ethylcellulose: A water-insoluble polymer, ethylcellulose is widely used to form a diffusion barrier around the drug-loaded pellet. researchgate.net The drug releases as it diffuses through the ethylcellulose film. nih.gov The thickness of the coating and its composition are critical factors that determine the release rate. nih.govnih.gov Research has consistently shown that as the concentration or thickness of the ethylcellulose coating increases, the rate of diltiazem release decreases. nih.govwisdomlib.org Plasticizers, such as dibutyl sebacate, are often included in the coating formulation to improve the mechanical properties of the film. nih.gov

Methacrylic Acid Copolymers: These polymers (often known by the trade name Eudragit®) offer versatility in release control. google.comgoogleapis.com Different grades of these copolymers have different permeability characteristics and can be blended to achieve specific, predesigned release profiles. nih.gov The ratio of different copolymers in the coating dispersion, the total polymer load (weight gain), and curing conditions are all significant factors that affect the final drug release rate. nih.gov For instance, increasing the proportion of a lower permeability copolymer like Eudragit RS in a blend will result in slower drug release. nih.gov

Table 3: Effect of Ethylcellulose Coating on Diltiazem Release

| Formulation Characteristic | Effect on Drug Release Rate | Reference |

|---|---|---|

| Increased proportion/concentration of Ethylcellulose in coating | Decreased release rate (higher retarding effect) | nih.govwisdomlib.org |

| Decreased proportion/concentration of Ethylcellulose in coating | Increased release rate | wisdomlib.org |

Pellet-Based Systems

In Vitro Dissolution Profile Characterization

The in vitro dissolution profile of Diltiazem is a critical parameter in the development of its various dosage forms, ensuring predictable bioavailability and therapeutic efficacy. Research into the dissolution characteristics of Diltiazem formulations is extensive, covering immediate-release, modified-release, and extended-release tablets. These studies often employ standardized methodologies, such as those outlined in the United States Pharmacopeia (USP), to compare different formulations.

Historically, the dissolution test for immediate-release Diltiazem hydrochloride tablets involved using 900 mL of water as the dissolution medium with a paddle speed of 50 rpm, requiring not less than 75% of the labeled amount to be released in 45 minutes. dissolutiontech.com However, with the advent of modified-release formulations designed to prolong the drug's effect, the testing parameters were updated. For some modified-release tablets, the USP paddle apparatus is set at 100 rpm in 900 mL of water, with acceptance criteria such as no more than 60% dissolved in 30 minutes and at least 80% dissolved in 3 hours. dissolutiontech.com

Comparative studies are frequently conducted to assess the interchangeability of generic and brand-name products. One such study compared different extended-release Diltiazem products using both USP Apparatus 2 (paddle) and Apparatus 3 (reciprocating cylinder). dissolutiontech.com Using Apparatus 2, the dissolution profiles of two products, Adizem-XL and Zaldem CR, were found to be similar, while a third, Bi-Tildiem, showed a higher release rate. dissolutiontech.com This highlights the importance of dissolution profiling in establishing bioequivalence. Further investigations have also compared tablet formulations against compounded capsules, revealing significant differences in their release mechanisms; capsules tended to release the active ingredient immediately, whereas tablets exhibited a prolonged-release pattern. dissolutiontech.com

To better simulate in-vivo conditions, dissolution studies are also performed in biorelevant media that mimic fasted and fed states. dissolutiontech.com Such studies have demonstrated that food can affect the drug release from some formulations, underscoring the necessity of testing in both fasted and fed state simulated media to ensure therapeutic interchangeability. dissolutiontech.com The mechanism of drug release is often evaluated by fitting the dissolution data to various kinetic models, with many Diltiazem matrix tablet formulations showing a non-Fickian diffusion mechanism, indicating that both water diffusion and polymer chain rearrangement play crucial roles in the release process. scholarsresearchlibrary.com

| Formulation Type | Apparatus | Medium | Volume | Speed | Time Points & Acceptance Criteria |

|---|---|---|---|---|---|

| Immediate-Release (Historic) | Paddle | Water | 900 mL | 50 rpm | 45 min (≥75% released) dissolutiontech.com |

| Modified-Release | Paddle | Water | 900 mL | 100 rpm | 30 min (≤60% released); 3 hr (≥80% released) dissolutiontech.com |

| Extended-Release (Comparative Study) | Paddle (Apparatus 2) & Reciprocating Cylinder (Apparatus 3) | Simulated Gastric/Intestinal Fluids | 900 mL | Variable | Profile comparison using similarity factor (f2) dissolutiontech.com |

Floating Gastric Drug Delivery Systems

Floating gastric drug delivery systems (FGDDS) for Diltiazem are designed to prolong the gastric residence time of the dosage form, thereby increasing bioavailability for drugs with a narrow absorption window in the upper gastrointestinal tract. semanticscholar.orgresearchgate.net

The formulation of Diltiazem floating tablets relies heavily on the use of hydrophilic polymers that swell upon contact with gastric fluids to form a gel matrix. researchgate.net This matrix controls the drug release and, in effervescent systems, traps the carbon dioxide gas generated, which reduces the density of the tablet and allows it to float. jgtps.com

Commonly used polymers include various grades of Hydroxypropyl Methylcellulose (B11928114) (HPMC), such as HPMC K4M, HPMC K15M, and HPMC K100M. semanticscholar.orgjddtonline.info These polymers are selected for their gel-forming ability and influence on drug release rates. Carbopol (specifically grades like Carbopol 934, 971p, and 974p) is another synthetic polymer frequently incorporated to retard drug release and provide the desired matrix integrity. semanticscholar.orgjgtps.com Natural gums like Xanthan Gum and Guar Gum are also utilized, often in combination with synthetic polymers, to modulate the drug release profile and floating characteristics. jgtps.comresearchgate.net

Formulations are typically developed using direct compression and include a gas-generating agent, most commonly sodium bicarbonate, which reacts with the hydrochloric acid in the stomach to produce carbon dioxide. researchgate.netjgtps.com The concentration and ratio of the polymer to the gas-generating agent are critical factors that are optimized to achieve the desired floating properties and a sustained drug release profile over several hours. jgtps.comjddtonline.info

The performance of Diltiazem floating tablets is characterized by their in vitro buoyancy and drug release kinetics. The key buoyancy parameters are the floating lag time (FLT), which is the time taken for the tablet to rise to the surface of the dissolution medium, and the total floating time (TFT), the duration for which the tablet remains afloat. jgtps.com Research shows that formulations can be optimized to have a short FLT, often less than three minutes, and a TFT exceeding 12 hours. jgtps.comresearchgate.net For instance, one study found that floating tablets formulated with polymers like Carbopol 974p, HPMC K15M, Xanthan Gum, and Guar Gum had FLTs ranging from 2.48 to 14.25 seconds and remained floating for over 12 hours. jgtps.com Another study reported buoyancy lag times of 132-170 seconds for formulations containing HPMC K4M, HPMC K15M, and Ethylcellulose. researchgate.net

The drug release from these systems is typically sustained over a prolonged period. For example, a formulation containing Carbopol 974 achieved a cumulative drug release of 97.82% over 12 hours. jgtps.com Similarly, a formulation with an equal ratio of HPMC K4M and HPMC K100LV showed a release of 82.19% after 8 hours. researchgate.net The release kinetics are often analyzed using mathematical models such as Higuchi and Korsmeyer-Peppas models to understand the release mechanism. nih.govresearchgate.net Many studies conclude that the drug release follows a non-Fickian diffusion pattern, indicating that the release is controlled by a combination of drug diffusion through the hydrated gel matrix and the relaxation of polymer chains. nih.govresearchgate.net

| Formulation Polymers | Floating Lag Time (FLT) | Total Floating Time (TFT) | Cumulative Drug Release | Reference |

|---|---|---|---|---|

| HPMC K4M, HPMC K100M, Carbopol 934, Ethyl cellulose, Xanthan gum | Not specified | > 24 hours | ~90-100% at 24 hr | jddtonline.info |

| Carbopol 974p | 2.48 - 14.25 sec | > 12 hours | 97.82% at 12 hr | jgtps.com |

| HPMC K4M, HPMC K100LV | Not specified | Not specified | 82.19% at 8 hr | researchgate.net |

| HPMC K4M, HPMC K15M, Ethylcellulose | 132 - 170 sec | > 12 hours | Not specified | researchgate.net |

Buccal Drug Delivery Systems

Buccal drug delivery offers an alternative route for Diltiazem administration, which can bypass the extensive first-pass metabolism that reduces its oral bioavailability. japsonline.com This route involves placing the dosage form in the buccal pouch, between the cheek and the gum.

The development of buccal delivery systems for Diltiazem has focused on mucoadhesive tablets and films that adhere to the oral mucosa and provide controlled drug release. japsonline.comnih.gov These formulations are designed to remain in the buccal cavity for an extended period, allowing for direct absorption of the drug into the systemic circulation.

Mucoadhesive polymers are the cornerstone of these formulations. Synthetic polymers like Hydroxypropyl Methylcellulose (HPMC) K4M and Carbopol 934 are commonly used due to their excellent mucoadhesive and controlled-release properties. nih.gov Research has shown that by varying the ratio of these polymers, the drug release profile can be effectively modulated; an increase in polymer concentration generally leads to a decrease in the drug release rate. nih.gov Buccal patches have also been developed using polymers such as Eudragit L100 as the film-former, in combination with mucoadhesive polymers like HPMC, Carbopol 934, and sodium carboxymethylcellulose. japsonline.com The solvent casting technique is a common method for preparing these films. researchgate.net Characterization of these dosage forms includes evaluating their mucoadhesive strength, surface pH, swelling index, and in vitro drug release and permeation. japsonline.comresearchgate.net

There is growing interest in using natural polymers for developing mucoadhesive drug delivery systems due to their biocompatibility, biodegradability, and cost-effectiveness. For Diltiazem, natural gums such as Kondagogu Gum and Guar Gum have been investigated as mucoadhesive polymers in buccal tablets. impactfactor.org

In one study, buccal tablets were formulated using Kondagogu Gum, Guar Gum, and a combination of both, at different ratios with the drug. impactfactor.org The in vitro drug release from these tablets was evaluated over 8 hours. The results indicated that the release of Diltiazem hydrochloride varied depending on the polymer and its concentration. Formulations with a higher concentration of a single gum showed a more retarded release. For instance, tablets containing Diltiazem and Kondagogu gum in a 1:4 ratio released 96.6% of the drug in 8 hours, while a similar formulation with Guar gum released 93.4%. impactfactor.org A combination of the two gums (2:1 ratio of Kondagogu to Guar gum) demonstrated the highest release of 98.7% in 8 hours, suggesting a synergistic effect or optimal matrix formation for drug diffusion. impactfactor.org These studies confirm that natural polymers like Kondagogu and Guar gum can be effectively used to develop bioadhesive buccal formulations for the sustained delivery of Diltiazem. impactfactor.org

| Polymer(s) | Drug-to-Polymer Ratio | Cumulative Drug Release at 8 hours |

|---|---|---|

| Kondagogu Gum | 1:4 | 96.6% impactfactor.org |

| Guar Gum | 1:3 | 93.4% impactfactor.org |

| Kondagogu Gum & Guar Gum | 1:(2:1) | 98.7% impactfactor.org |

In Vitro Characterization (e.g., Swelling Behavior, Residence Time, Surface pH)

The in vitro characterization of drug delivery systems is crucial for predicting their in vivo performance. For mucoadhesive formulations of diltiazem, key parameters include swelling behavior, residence time, and surface pH.

Swelling Behavior: The swelling of hydrophilic matrix tablets, often formulated with polymers like hydroxypropyl methylcellulose (HPMC), is a critical factor controlling drug release. nih.gov As the polymer swells, it forms a gel layer that modulates the diffusion of the drug. The degree of swelling and the rate of tablet erosion are influenced by the type and concentration of the polymer used. nih.gov For instance, formulations with higher polymer content, such as 50% HPMC K100M, have been shown to exhibit a high degree of swelling and low erosion. nih.gov In pH-responsive hydrogels, swelling can be significantly influenced by the pH of the surrounding media. nih.gov For example, hydrogels containing carboxylic acid groups show increased swelling at basic pH due to the deprotonation and electrostatic repulsion of polymer chains. nih.gov

Residence Time: Residence time refers to the duration a dosage form remains at the site of application, which is particularly important for mucoadhesive systems designed for buccal delivery. This property is often assessed through in vitro adhesion tests. These studies measure the force required to detach the formulation from a model mucosal surface. A longer residence time allows for prolonged drug release and improved absorption. In vivo residence time for some buccal films has been observed to be approximately 200–240 minutes. researchgate.net

Surface pH: The surface pH of a buccal drug delivery system is a critical parameter to ensure it does not cause irritation to the mucosa. Ideally, the surface pH should be close to neutral (around 7). Studies on various buccal patch formulations have confirmed that the surface pH generally falls within a neutral range, suggesting a low likelihood of mucosal irritation. researchgate.net

Ex Vivo Permeation Studies Across Mucosal Barriers (e.g., Porcine Buccal Mucosa)

Ex vivo permeation studies are essential for evaluating the absorption potential of drugs from transmucosal formulations. nih.gov Porcine buccal mucosa is widely considered the standard model for these studies because of its strong resemblance to human buccal mucosa in terms of morphology, lipid composition, and structure. nih.govucp.pt

These studies typically employ Franz diffusion cells, where the excised porcine buccal membrane separates a donor compartment containing the drug formulation from a receptor compartment filled with a buffer solution. researchgate.net Samples are periodically withdrawn from the receptor compartment to determine the amount of drug that has permeated the membrane over time.

Research on mucoadhesive buccal patches of diltiazem hydrochloride has utilized this model to demonstrate extended drug release and permeation over periods as long as 12 hours. nih.gov Such studies are vital for assessing how different polymers and formulation compositions affect the rate and extent of drug transport across the mucosal barrier, providing key insights before progressing to in vivo trials. nih.govnih.gov The integrity of the tissue during the experiment is critical, and its successful isolation ensures that the observed permeation is representative of the drug's ability to cross the mucosal barrier. researchgate.net

Nanotechnology-Based Drug Delivery Systems

Niosomal Formulations for Enhanced Delivery